molecular formula C32H31N5O4 B6291158 Fmoc-b-azido-a-Me-Ala-OH · BHA CAS No. 1926163-90-7

Fmoc-b-azido-a-Me-Ala-OH · BHA

Cat. No. B6291158
CAS RN: 1926163-90-7
M. Wt: 549.6 g/mol
InChI Key: BYFFMAXTTQMCNP-FYZYNONXSA-N
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Description

Synthesis Analysis

“Fmoc-b-azido-a-Me-Ala-OH · BHA” is a general N-terminal protected reagent used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions . It can be used in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) .


Molecular Structure Analysis

The empirical formula of “this compound” is C32H31N5O4 . The molecular weight is 549.63 g/mol .


Chemical Reactions Analysis

“this compound” can undergo copper-mediated click chemistry reactions due to its azido group . This property makes it a valuable reagent in the synthesis of complex molecules.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 549.63 g/mol . The compound should be stored at temperatures below -15°C .

Scientific Research Applications

Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA is used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, peptides, and other biomolecules. It has also been used in drug discovery and development, as well as in the study of enzyme kinetics and the development of new drugs. In addition, it has been used in the study of cell signaling pathways and the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

The use of Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible building block for peptide synthesis. It is also relatively stable, allowing for longer reaction times and higher yields. However, it has some limitations, such as the need for a specialized reagent and the potential for side reactions.

Future Directions

The use of Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA in scientific research is likely to continue to grow. Possible future directions include the development of new peptide-based drugs and therapeutic agents, as well as the study of the structure and function of proteins and other biomolecules. In addition, it could be used in the development of new diagnostic tools and the study of enzyme kinetics and drug metabolism. Finally, it could be used in the study of cell signaling pathways and the development of new therapeutic strategies.

Synthesis Methods

Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA is synthesized by a process known as solid-phase peptide synthesis (SPPS). This involves the attachment of a protected amino acid to a resin bead, followed by the addition of a reagent to remove the protecting group and form a peptide bond. In the case of this compound-a-Me-Ala-OH · BHA, the protected amino acid is this compound-a-Me-Ala-OH, and the reagent is BHA. This process is repeated until the desired peptide is formed.

properties

IUPAC Name

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFMAXTTQMCNP-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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